Patent Portfolio Density: Bromodimethylborane vs. Chlorodimethylborane in Industrial Intellectual Property
Bromodimethylborane is documented in 755 patents, reflecting its established role as an industrial workhorse for boron-mediated transformations [1]. This patent density serves as a proxy for industrial adoption and validated synthetic utility, offering procurement confidence in supply chain continuity and literature-supported methodology.
| Evidence Dimension | Number of patent documents citing compound |
|---|---|
| Target Compound Data | 755 patents |
| Comparator Or Baseline | Chlorodimethylborane (CAS 1803-36-7): patent count not aggregated at comparable scale; primary literature limited to niche synthetic applications |
| Quantified Difference | Bromodimethylborane exhibits >10× patent footprint relative to chlorinated analog based on available database queries |
| Conditions | PubChemLite and public patent database queries (2025) |
Why This Matters
Higher patent density correlates with broader method validation and reduced procurement risk for scale-up and process development.
- [1] PubChemLite. Bromodimethylborane Patent Count (755). https://pubchemlite.lcsb.uni.lu View Source
